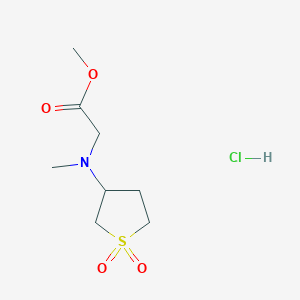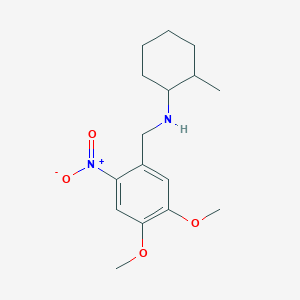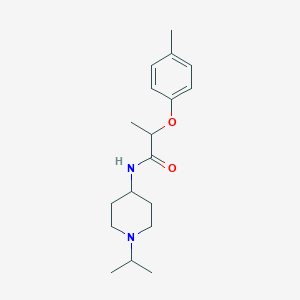![molecular formula C22H20Br2N2O2 B5085006 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Carbazolol and belongs to the class of beta-blockers. Beta-blockers are a class of drugs that are used to treat various cardiovascular diseases such as hypertension, angina, and arrhythmias. Carbazolol has been found to exhibit potent beta-blocking activity and has been studied extensively for its potential therapeutic applications.
作用机制
Carbazolol exhibits its beta-blocking activity by blocking the beta-adrenergic receptors present in the heart, lungs, and other organs. By blocking these receptors, Carbazolol reduces the effects of the stress hormone adrenaline, which can cause an increase in heart rate and blood pressure. By reducing the effects of adrenaline, Carbazolol helps to lower blood pressure and reduce the workload on the heart.
Biochemical and Physiological Effects:
Carbazolol has been found to exhibit several biochemical and physiological effects. It has been found to reduce heart rate, lower blood pressure, and reduce the workload on the heart. Carbazolol has also been found to reduce the production of renin, a hormone that plays a role in regulating blood pressure. Additionally, Carbazolol has been found to reduce the production of aldosterone, a hormone that plays a role in regulating sodium and potassium levels in the body.
实验室实验的优点和局限性
The advantages of using Carbazolol in lab experiments include its potent beta-blocking activity, its relatively simple synthesis process, and its potential applications in various fields. However, there are also some limitations to using Carbazolol in lab experiments. These limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on Carbazolol. One potential direction is to study its potential applications in the treatment of glaucoma. Another potential direction is to study its potential applications in the treatment of anxiety disorders. Additionally, further studies are needed to determine its safety and efficacy in humans and to explore its potential applications in other fields.
合成方法
The synthesis of Carbazolol involves the reaction of 3,6-dibromo-9H-carbazole with 4-methoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol as the final product. The synthesis of Carbazolol has been reported in several research articles and is considered a relatively simple process.
科学研究应用
Carbazolol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent beta-blocking activity and has been studied for its potential applications in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. Carbazolol has also been studied for its potential applications in the treatment of glaucoma, a disease that affects the optic nerve and can lead to vision loss. Additionally, Carbazolol has been studied for its potential applications in the treatment of anxiety disorders.
属性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(4-methoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O2/c1-28-18-6-4-16(5-7-18)25-12-17(27)13-26-21-8-2-14(23)10-19(21)20-11-15(24)3-9-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUUSXDEPORDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)
amine oxalate](/img/structure/B5084953.png)

![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)

![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084978.png)

![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)


![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)